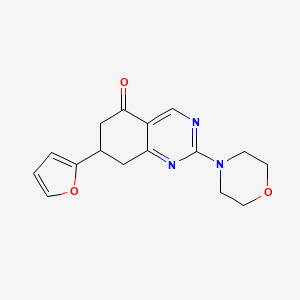

![molecular formula C21H25NO6 B12125843 2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)- CAS No. 6630-31-5](/img/structure/B12125843.png)

2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3-[(3,4-Dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-Buten-1-on ist eine komplexe organische Verbindung, die für ihre einzigartigen Strukturmerkmale und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung verfügt über ein konjugiertes System mit mehreren Methoxygruppen, die ihre Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen können.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (Z)-3-[(3,4-Dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-Buten-1-on umfasst typischerweise die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit 3,4-Dimethoxyanilin und 3,4,5-Trimethoxybenzaldehyd.

Kondensationsreaktion: Diese Ausgangsstoffe unterliegen einer Kondensationsreaktion in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat. Diese Reaktion bildet eine intermediäre Schiff'sche Base.

Reduktion: Die Schiff'sche Base wird dann mit einem Reduktionsmittel wie Natriumborhydrid reduziert, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Die Auswahl des Lösungsmittels und die Reinigungsschritte sind entscheidend, um sicherzustellen, dass die Verbindung den Industriestandards entspricht.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Methoxygruppen, was zur Bildung von Chinonen führt.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe abzielen und diese in einen Alkohol umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können an den aromatischen Ringen auftreten, insbesondere an Positionen ortho und para zu den Methoxygruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.

Substitution: Halogene (z. B. Brom) in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid.

Hauptprodukte

Oxidation: Bildung von Chinonen und anderen oxidierten Derivaten.

Reduktion: Bildung von Alkoholen und reduzierten aromatischen Verbindungen.

Substitution: Halogenierte aromatische Verbindungen und andere substituierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, was sie in der organischen Synthese wertvoll macht.

Biologie

In der biologischen Forschung werden Derivate dieser Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin

Die Verbindung und ihre Derivate werden auf ihr therapeutisches Potenzial untersucht. Ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, macht sie zu Kandidaten für die Arzneimittelentwicklung.

Industrie

In der Industrie kann diese Verbindung bei der Synthese von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet werden. Ihre Reaktivität und Stabilität machen sie für verschiedene Anwendungen geeignet.

Wirkmechanismus

Der Wirkmechanismus von (Z)-3-[(3,4-Dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-Buten-1-on beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Methoxygruppen der Verbindung können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit aktiven Zentren bilden und so biologische Pfade beeinflussen. Sein konjugiertes System ermöglicht die Delokalisierung von Elektronen, was sich auf seine Reaktivität und Bindungseigenschaften auswirken kann.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)- typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 3,4,5-trimethoxybenzaldehyde.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of alcohols and reduced aromatic compounds.

Substitution: Halogenated aromatic compounds and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound and its derivatives are explored for their therapeutic potential. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.

Wirkmechanismus

The mechanism of action of 2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways. Its conjugated system allows for electron delocalization, which can affect its reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Phenyl-3-buten-2-on: Bekannt für seine Verwendung in der organischen Synthese und ähnliche Strukturmerkmale.

3,4-Dimethoxyphenethylamin: Teilt die Dimethoxyphenylgruppe und wird in verschiedenen chemischen Anwendungen verwendet.

Einzigartigkeit

Was (Z)-3-[(3,4-Dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-Buten-1-on auszeichnet, ist seine Kombination aus mehreren Methoxygruppen und der spezifischen Anordnung seiner funktionellen Gruppen. Diese einzigartige Struktur bietet eine ausgeprägte Reaktivität und ein Potenzial für vielfältige Anwendungen in der wissenschaftlichen Forschung und Industrie.

Eigenschaften

CAS-Nummer |

6630-31-5 |

|---|---|

Molekularformel |

C21H25NO6 |

Molekulargewicht |

387.4 g/mol |

IUPAC-Name |

(Z)-3-(3,4-dimethoxyanilino)-1-(3,4,5-trimethoxyphenyl)but-2-en-1-one |

InChI |

InChI=1S/C21H25NO6/c1-13(22-15-7-8-17(24-2)18(12-15)25-3)9-16(23)14-10-19(26-4)21(28-6)20(11-14)27-5/h7-12,22H,1-6H3/b13-9- |

InChI-Schlüssel |

QIAFRQBGTLWABP-LCYFTJDESA-N |

Isomerische SMILES |

C/C(=C/C(=O)C1=CC(=C(C(=C1)OC)OC)OC)/NC2=CC(=C(C=C2)OC)OC |

Kanonische SMILES |

CC(=CC(=O)C1=CC(=C(C(=C1)OC)OC)OC)NC2=CC(=C(C=C2)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(diphenylcarbamoyl)oxy]benzoate](/img/structure/B12125776.png)

![2-[(tetrahydrofuran-2-ylmethyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12125778.png)

![(5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12125783.png)

![4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one](/img/structure/B12125786.png)

![2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125813.png)

![6-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B12125840.png)